![molecular formula C23H26N4O2 B2880741 N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide CAS No. 1116017-59-4](/img/structure/B2880741.png)
N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide, also known as EPI-001, is a small molecule inhibitor that has shown promise in the treatment of prostate cancer. EPI-001 was first discovered in 2010 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide inhibits the activity of the androgen receptor by binding to a specific site on the receptor known as the FxxLF motif. This motif is critical for the interaction between the androgen receptor and its coactivator proteins, which are necessary for the receptor to function properly. By binding to this site, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide disrupts the protein-protein interactions that are necessary for the androgen receptor to activate gene transcription.
Biochemical and Physiological Effects:
In addition to its effects on the androgen receptor, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has also been shown to have other biochemical and physiological effects. For example, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in prostate cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide as a research tool is its specificity for the androgen receptor. This specificity allows researchers to study the effects of androgen receptor inhibition in a highly targeted manner. However, one limitation of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide is its relatively low potency compared to other androgen receptor inhibitors. This can make it more difficult to achieve complete inhibition of the androgen receptor in some experimental contexts.
Future Directions
There are several potential future directions for research on N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide. One area of focus could be the development of more potent analogs of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide that could be used as therapeutic agents for prostate cancer. Another potential direction could be the investigation of the effects of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide on other types of cancer that are driven by the androgen receptor, such as breast cancer. Finally, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide could be used as a tool to study the role of the androgen receptor in other physiological processes beyond cancer, such as male sexual development and fertility.
Synthesis Methods
The synthesis of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide involves several steps, starting with the reaction of 3-ethylphenylamine with 2-chloroacetyl chloride to form N-(3-ethylphenyl)-2-chloroacetamide. This compound is then reacted with 2-oxo-4-(piperidin-1-yl)quinazoline to form N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide. The overall yield of this process is approximately 25%.
Scientific Research Applications
N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has been extensively studied in the context of prostate cancer, where it has shown promise as a potential therapeutic agent. In particular, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has been shown to inhibit the activity of the androgen receptor, which is a key driver of prostate cancer growth. This inhibition occurs through a unique mechanism that involves the disruption of the protein-protein interactions that are necessary for the androgen receptor to function properly.
properties
IUPAC Name |
N-(3-ethylphenyl)-2-(2-oxo-4-piperidin-1-ylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-17-9-8-10-18(15-17)24-21(28)16-27-20-12-5-4-11-19(20)22(25-23(27)29)26-13-6-3-7-14-26/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDSLLWGHBEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-[2-oxo-4-(piperidin-1-yl)-1,2-dihydroquinazolin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.